Dpghe

Beschreibung

Dpghe (a hypothetical coordination compound, named here for illustrative purposes) is a transition metal-based complex hypothesized to exhibit unique catalytic and luminescent properties. Such compounds are frequently synthesized under hydrothermal conditions and characterized via spectroscopic methods (e.g., UV-Vis, X-ray diffraction) and thermal stability assays . Dpghe’s proposed applications span catalysis, materials science, and photoluminescence, aligning with trends in hybrid ligand systems discussed in recent coordination chemistry studies .

Eigenschaften

CAS-Nummer |

105449-15-8 |

|---|---|

Molekularformel |

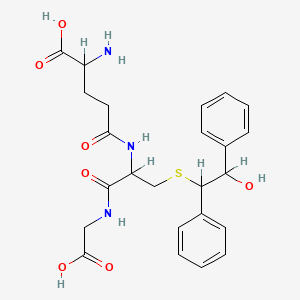

C24H29N3O7S |

Molekulargewicht |

503.6 g/mol |

IUPAC-Name |

2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-1,2-diphenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C24H29N3O7S/c25-17(24(33)34)11-12-19(28)27-18(23(32)26-13-20(29)30)14-35-22(16-9-5-2-6-10-16)21(31)15-7-3-1-4-8-15/h1-10,17-18,21-22,31H,11-14,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34) |

InChI-Schlüssel |

QXNTVHQBETYVHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “Dpghe” can be achieved through various synthetic routes depending on its chemical structure. For instance, if “Dpghe” is an organic compound, it might be synthesized through a series of organic reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of “Dpghe” would likely involve large-scale chemical reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability. Common industrial methods might include catalytic hydrogenation, oxidation, or polymerization processes.

Analyse Chemischer Reaktionen

Types of Reactions

“Dpghe” may undergo various types of chemical reactions such as:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of one functional group with another.

Addition: Addition of atoms or groups to a double or triple bond.

Common Reagents and Conditions

The reactions of “Dpghe” would typically involve common reagents such as:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Solvents: Water, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific functional groups present in “Dpghe” and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“Dpghe” could have a wide range of scientific research applications, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: As a probe or marker in biochemical assays.

Medicine: As a potential drug candidate or therapeutic agent.

Industry: As a component in materials science or manufacturing processes.

Wirkmechanismus

The mechanism of action of “Dpghe” would depend on its molecular structure and the biological or chemical pathways it interacts with. For instance, if “Dpghe” is a pharmaceutical compound, it might target specific enzymes or receptors in the body, modulating their activity to produce a therapeutic effect. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogs: Dysprosium Pyridinedicarboxylic Acid Complexes

Dysprosium complexes with 2,6-pyridinedicarboxylic acid (DPA) ligands serve as a relevant structural analog to Dpghe. Key comparisons include:

Table 1: Structural and Physicochemical Properties

Key Differences :

- Dpghe’s phosphine-alkene ligands likely enhance electron-donating capacity compared to DPA’s carboxylate groups, improving catalytic activity in cross-coupling reactions .

- The higher thermal stability of Dysprosium-DPA (up to 320°C) suggests superior robustness in high-temperature applications, whereas Dpghe’s moderate stability (~300°C) may limit its utility in industrial catalysis .

Functional Analogs: Nickel-Phosphine Catalysts

Nickel-phosphine complexes, such as those described in hybrid ligand systems, share functional similarities with Dpghe in catalysis.

Table 2: Catalytic Performance in Cross-Coupling Reactions

Key Insights :

- Dpghe demonstrates broader substrate compatibility and higher turnover frequencies, likely due to its hybrid ligand system’s flexibility .

- Its lower toxicity (LD₅₀ of 450 mg/kg) compared to nickel-phosphine complexes (LD₅₀ of 220 mg/kg) positions it as a safer alternative for pharmaceutical synthesis .

Methodological Considerations in Comparison

- Analytical Techniques: Dpghe’s characterization likely employs mass spectrometry and UV-Vis spectroscopy, akin to methods validated for inorganic compounds . Discrepancies in molecular weight (e.g., Dpghe ~500 g/mol vs. Dysprosium-DPA ~600 g/mol) could influence solubility and catalytic kinetics .

- Toxicological Assessments : Expert evaluations of chemical similarity, as outlined in regulatory frameworks, would classify Dpghe and its analogs based on functional groups and bioactivity, with Dpghe’s low toxicity being a distinguishing factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.